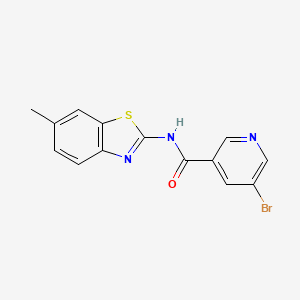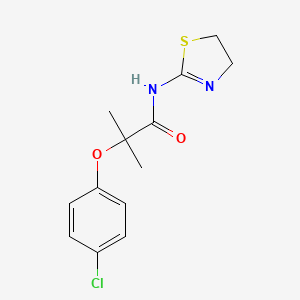
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and are extensively used in medicinal chemistry
作用机制
Target of Action
The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target through a series of biochemical reactions. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterium’s essential biological processes . The exact mechanism of this interaction is still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to the inhibition of the bacterium’s growth .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the body and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the brominated benzothiazole with pyridine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups .
科学研究应用
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
相似化合物的比较
Similar Compounds
- 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide stands out due to its unique combination of the benzothiazole and pyridine-3-carboxamide moieties. This structure imparts specific biological activities and chemical reactivity that are distinct from other benzothiazole derivatives .
属性
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-3-11-12(4-8)20-14(17-11)18-13(19)9-5-10(15)7-16-6-9/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCHXVWNHVNKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5620190.png)
![Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B5620195.png)
![9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole](/img/structure/B5620203.png)
![N-(1,3-benzothiazol-2-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620217.png)
![6-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5620218.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5620223.png)
![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5620229.png)

![[(3R*,4R*)-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5620236.png)
![2-(trans-4-hydroxycyclohexyl)-9-[4-(methylamino)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620241.png)
![1-methyl-8-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5620244.png)
![7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620264.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5620283.png)
